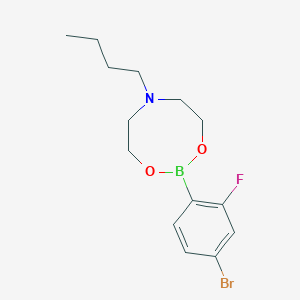

![molecular formula C30H24N2O4 B6342838 2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone CAS No. 59442-38-5](/img/structure/B6342838.png)

2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

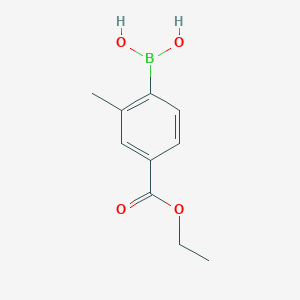

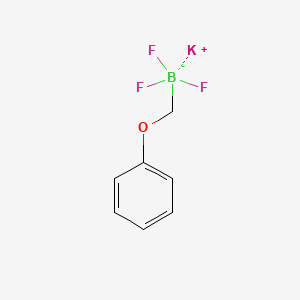

2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone belongs to the class of perylenebis(dicarboximide) (PDI) that has an electron transporting character . It can be used as an air-stable n-type semiconductor material in organic field effect transistors . It can also be used as an acceptor molecule in organic photovoltaics .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large aromatic system. The empirical formula is C30H22N2O4 . The presence of the anthraquinone core and the two propyl groups likely contribute to its electron-transporting properties .Physical And Chemical Properties Analysis

This compound is a solid with a melting point greater than 300°C . It has a molecular weight of 474.51 . Its semiconductor properties are characterized by an n-type mobility of 0.1-2.1 cm2/V·s .Applications De Recherche Scientifique

Anthraquinones and Derivatives

Anthraquinones and their derivatives are significant in multiple fields due to their chemical diversity and biological activities. These compounds are involved in pharmaceuticals, dyeing, and food colorants industries. The anthraquinone structure, particularly its substituents, plays a crucial role in its effects and potential applications in human health. Marine microorganisms have been identified as promising sources for discovering new anthraquinone derivatives, which may lead to innovative therapeutic drugs or daily additives (Fouillaud et al., 2016).

Isoquinoline Derivatives in Therapeutics

Isoquinoline derivatives exhibit a broad spectrum of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This class of chemical compounds, due to their diverse biological activities, serves as a significant reference for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, recognized for their roles in anticancer and neuroprotective activities, have been patented for various therapeutic applications. These compounds, including their application in combating infectious diseases and as novel drugs with unique mechanisms of action, highlight the potential of isoquinoline derivatives in medical research and drug development (Singh & Shah, 2017).

Anthraquinone Applications in Pest Management

Anthraquinones also find applications in pest management and agricultural crop protection, serving as chemical repellents, insecticides, and feeding deterrents for various animals and insects. This application underlines the ecological and agricultural significance of anthraquinone derivatives, offering non-lethal management solutions for agricultural depredation caused by wildlife (DeLiberto & Werner, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O4/c1-3-13-31-27(33)19-9-5-15-17-7-11-21-26-22(30(36)32(14-4-2)29(21)35)12-8-18(24(17)26)16-6-10-20(28(31)34)25(19)23(15)16/h5-7,9-12,20H,3-4,8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPWYTOEULSFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2C=CC3=C4C2=C(C1=O)C=CC4=C5C=CC6=C7C5=C3CC=C7C(=O)N(C6=O)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)